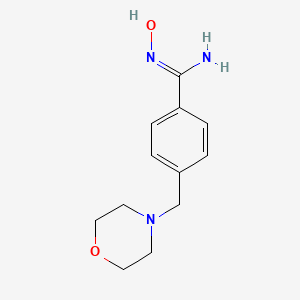
N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide” is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide” consists of a benzene ring substituted with a morpholin-4-ylmethyl group and a carboximidamide group . The morpholin-4-ylmethyl group is attached to the benzene ring via a single bond, and the carboximidamide group is attached via a double bond .Physical And Chemical Properties Analysis
“N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide” has a molecular weight of 235.28 . The specific physical properties such as melting point, boiling point, and density are not provided in the sources I found .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body . The Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH resulted in the corresponding tricyclic indole .
Antimicrobial and Antitumoral Molecules
Naphthoquinones are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . The chemical modification of naphthoquinones, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups, improves their pharmacological properties . Naphthoquinone derivatives have shown potential biological activity, including antibacterial and antitumoral effects .
Molecular Structure and Vibrational Frequencies
The molecular geometry, vibrational frequencies, and several thermodynamic parameters of related compounds can be calculated using density functional methods . These calculations provide valuable insights into the properties of these compounds .
Synthesis of Azepinoindole
The synthesis of azepinoindole, a compound related to indole derivatives, involves several steps, including the Fischer indole synthesis . This process results in a compound with potential applications in various fields .
Treatment of Angiogenesis-Related Diseases
The 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, named PPE8, was synthesized by nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone in benzene with N,N-dimethylenediamine . The biological studies indicate that PPE8 could be a potential therapeutic agent in the treatment of angiogenesis-related diseases .
Green Synthetic Organic Chemistry
The synthesis of these compounds often involves green synthetic organic chemistry . This approach focuses on minimizing the environmental impact of chemical processes, making it a more sustainable option for the production of these compounds .
Safety and Hazards
properties
IUPAC Name |
N'-hydroxy-4-(morpholin-4-ylmethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-10(2-4-11)9-15-5-7-17-8-6-15/h1-4,16H,5-9H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAPHZRVDUEBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2962722.png)
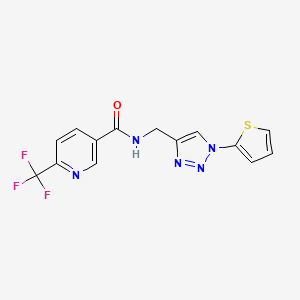

![5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid](/img/structure/B2962728.png)

![5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2962730.png)
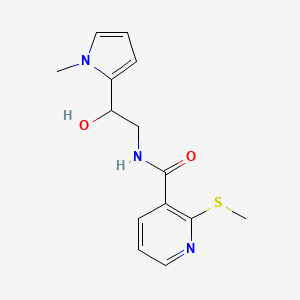
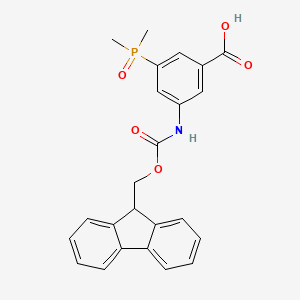
![3-{[1-(Prop-2-enoyl)pyrrolidin-3-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2962733.png)
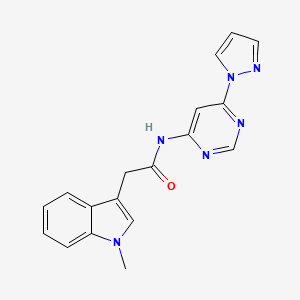
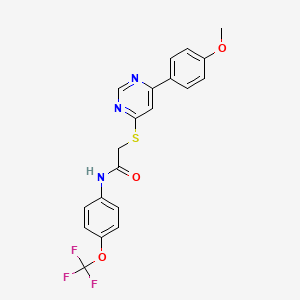

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962744.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2962745.png)